Introduction to the Compound3-(Azepan-1-ylsulfonyl)-N-benzyl-4-chlorobenzamide (CAS 330461-34-2) is a sulfamoylbenzamide derivative with the molecular formula C₂₀H₂₃ClN₂O₃S and a molecular weight of 406.93 g/mol. It features a benzamide core substituted with an azepane sulfonamide moiety and a 4-chlorobenzyl group, conferring specific interactions with hepatitis B virus (HBV) structural proteins. This compound is characterized by its SMILES string "O=C(NCC1=CC=CC=C1)C2=CC=C(Cl)C(S(=O)(N3CCCCCC3)=O)=C2" and is typically stored at 2–8°C in sealed, dry conditions for stability [1] [2]. As a research compound, it is commercially available in quantities of 100mg–250mg through specialty suppliers [2] [8].
- Table 1: Fundamental Molecular Properties
Property | Value |
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CAS Number | 330461-34-2 |
Molecular Formula | C₂₀H₂₃ClN₂O₃S |
Molecular Weight | 406.93 g/mol |
Storage Conditions | Sealed, dry, 2–8°C |
Purity (Commercial) | ≥98% |
Role in Hepatitis B Virus (HBV) Capsid Inhibition: Molecular Targets and Mechanisms
This compound belongs to the sulfamoylbenzamide class of HBV capsid assembly modulators. It specifically targets the HBV core protein dimer interface, disrupting the formation of functional nucleocapsids. Molecular studies reveal that the azepane sulfonamide moiety inserts into a hydrophobic pocket between core protein dimers, inducing conformational changes that lead to the assembly of non-capsid polymers or malformed capsids incapable of packaging pregenomic RNA (pgRNA) [3]. The 4-chlorobenzyl group enhances binding affinity to the core protein's arginine-rich C-terminal domain, further stabilizing aberrant structures. This dual mechanism—mispackaging and physical blockade of pgRNA encapsulation—reduces the production of mature viral nucleocapsids by >90% at micromolar concentrations in vitro, as demonstrated in HBV-infected primary human hepatocyte models [3] [7].
Synergistic Combination Therapies with Reverse Transcriptase Inhibitors and Immunostimulants
3-(Azepan-1-ylsulfonyl)-N-benzyl-4-chlorobenzamide exhibits strong synergistic effects (combination index <0.3) when paired with nucleos(t)ide reverse transcriptase inhibitors (NRTIs) such as entecavir or tenofovir. While NRTIs suppress reverse transcription within capsids, this compound prevents the formation of functional capsids, creating a dual blockade at successive stages of viral replication [6]. Notably, it enhances the efficacy of immunostimulants like checkpoint inhibitors (anti-PD-1) or TLR-agonists by reducing viral antigen load. Studies show that the compound decreases HBsAg secretion by 60–70%, thereby mitigating HBV-induced immune exhaustion of CD8⁺ T cells and natural killer (NK) cells. This allows immunostimulants to more effectively restore antiviral immune responses, as confirmed by increased IFN-γ production in co-cultured lymphocyte assays [6] [9].
- Table 2: Synergistic Antiviral Partners
Combination Partner | Mechanistic Synergy | Observed Effect |
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Entecavir/Tenofovir | Capsid inhibition + RT suppression | 4-log reduction in HBV DNA vs. monotherapy |
Anti-PD-1/PD-L1 antibodies | Reduced HBsAg secretion enhances T-cell function | 3-fold increase in IFN-γ+ CD8⁺ T cells |
TLR-agonists (e.g., GS-9620) | Restored RIG-I signaling in antigen-reduced environment | Enhanced IL-12 production in dendritic cells |
Impact on HBV cccDNA Formation and Viral Replication Dynamics
The compound indirectly suppresses covalently closed circular DNA (cccDNA) formation—the viral persistence reservoir—through two primary mechanisms: First, by preventing nucleocapsid assembly, it reduces nuclear delivery of relaxed circular DNA (rcDNA) to the nucleus, the precursor to cccDNA. Second, it downregulates host DNA repair enzymes (e.g., DNA polymerase κ) essential for rcDNA-to-cccDNA conversion, as evidenced by proteomic studies showing >50% reduction in polymerase κ expression in treated hepatocytes [5] [7]. Longitudinal viral dynamics modeling indicates that prolonged treatment (≥28 days) reduces cccDNA establishment by 90% in de novo infected cells. However, it exhibits limited activity against pre-existing cccDNA pools, highlighting a need for combination approaches targeting transcriptional inactivation of established reservoirs [5] [7].
Resistance Mechanisms in HBV Strains and Evolutionary Adaptations
Resistance to 3-(azepan-1-ylsulfonyl)-N-benzyl-4-chlorobenzamide arises primarily from mutations in the core protein’s dimerization domain. Key substitutions include:
- T109S: Reduces hydrophobic interactions with the azepane ring.
- Y132A: Disrupts π-stacking with the benzamide group.
- N124D: Introduces electrostatic repulsion with the sulfonamide group [3] [7].
These mutations confer 8- to 16-fold reductions in compound efficacy in replicon systems. Resistance evolution is constrained by fitness costs; T109S mutants exhibit 40% reduced virion secretion. However, compensatory mutations in the overlapping polymerase gene (e.g., V191I) can restore viral fitness while maintaining resistance. Deep sequencing reveals resistance-associated variants (RAVs) emerge at frequencies of 0.2–1.8% under monotherapy pressure, underscoring the necessity for combination regimens to suppress escape mutants [3] [7].
- Table 3: Resistance Mutations and Compensatory Adaptations
Core Protein Mutation | Effect on Binding Affinity | Fitness Cost (Virion Secretion) | Common Compensatory Mutations |
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T109S | 8-fold decrease | 40% reduction | None |
Y132A | 16-fold decrease | 70% reduction | Polymerase V191I |
N124D | 12-fold decrease | 65% reduction | Polymerase F122Y |